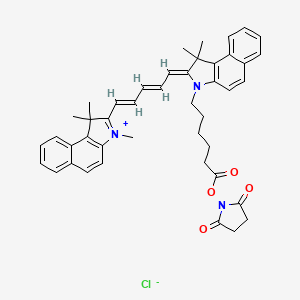

Cyanine5.5 NHS ester (chloride)

Beschreibung

Evolution and Significance of Cyanine (B1664457) Dyes in Molecular Research

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen atoms linked by a polymethine chain. medchemexpress.com Their significance in molecular research stems from their versatile fluorescent properties. These dyes are widely used for labeling biological molecules such as proteins, peptides, and oligonucleotides. medchemexpress.comaatbio.com The ability to be synthesized with various reactive groups allows them to be tailored for specific labeling applications, a crucial feature for advanced molecular studies. aatbio.commedchemexpress.com

Distinctive Academic Relevance of Cyanine5.5 NHS Ester (Chloride)

Cyanine5.5 NHS ester (chloride) is particularly notable for its far-red to near-infrared (NIR) fluorescence. ibiantech.comlumiprobe.com This is a significant advantage in many experimental contexts as it helps to minimize background fluorescence, a common issue in biological imaging. ibiantech.comlumiprobe.com The N-hydroxysuccinimidyl (NHS) ester group makes the dye reactive towards primary amino groups, which are commonly found in proteins and other biomolecules. apexbt.comacebiolab.com This reactivity allows for stable covalent labeling, a key requirement for reliable tracking and quantification in research. acebiolab.com

Overview of Research Applications for Cyanine5.5 NHS Ester (Chloride)

The unique properties of Cyanine5.5 NHS ester (chloride) lend it to a variety of research applications. A primary use is in fluorescence imaging, including in vivo NIR imaging experiments. ibiantech.comlumiprobe.com Its ability to label antibodies, glycoproteins, and other amine-rich proteins makes it an invaluable tool for immunoassays and other detection methods. tocris.com Furthermore, it has been employed in the development of nanoprobes for imaging specific molecular targets in metastatic models and for tracking cells both in vitro and in vivo. americanchemicalsuppliers.comapexbt.com

Properties of Cyanine5.5 NHS Ester (Chloride)

The utility of Cyanine5.5 NHS ester (chloride) in research is defined by its chemical and spectral properties.

| Property | Value |

| Appearance | Dark blue powder/solid ibiantech.comantibodies.com |

| Molecular Formula | C44H46ClN3O4 ibiantech.comabmole.com |

| Molecular Weight | 716.31 g/mol ibiantech.comabmole.com |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); low solubility in water. ibiantech.comlumiprobe.com |

| Excitation Maximum | ~673-684 nm ibiantech.comantibodies.com |

| Emission Maximum | ~707-710 nm ibiantech.comantibodies.com |

| Extinction Coefficient | ~198,000 - 209,000 M-1cm-1 antibodies.combroadpharm.com |

| Fluorescence Quantum Yield | 0.2 ibiantech.comantibodies.com |

Research Findings

Recent studies have highlighted the diverse applications of Cyanine5.5 NHS ester (chloride). For instance, it has been used to label factor VIIa and anti-tissue factor antibodies to visualize cancer and monitor therapeutic responses in vivo. glpbio.commedchemexpress.com In another study, pH/temperature-sensitive magnetic nanogels conjugated with Cy5.5-labeled lactoferrin were developed as a contrast agent for both MRI and fluorescence imaging of glioma. medchemexpress.comglpbio.com These examples underscore the compound's role in advancing diagnostic and therapeutic research.

Eigenschaften

Molekularformel |

C44H46ClN3O4 |

|---|---|

Molekulargewicht |

716.3 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SWLMDNMICOSZPR-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyanine5.5 Nhs Ester Chloride

Advanced Synthetic Pathways for Cyanine5.5 NHS Ester (Chloride)

The creation of complex cyanine (B1664457) dyes like Cy5.5 NHS ester necessitates sophisticated synthetic routes that allow for the precise introduction of various functional groups. These pathways are designed to be efficient, scalable, and adaptable to produce a diverse range of dye derivatives.

Modular Synthetic Approaches for Heterobifunctional Cyanine Dyes

A modular approach to synthesizing heterobifunctional cyanine dyes offers significant advantages in terms of flexibility and efficiency. acs.orgnih.govbohrium.comresearchgate.netscribd.com This strategy involves the stepwise assembly of different molecular components, allowing for the late-stage introduction of sensitive functional groups. acs.orgnih.govnih.gov This method prevents the degradation of these delicate functionalities that might occur under the harsh conditions of traditional cyanine synthesis. acs.orgnih.gov

The synthesis typically begins with a commercially available indolenine derivative. acs.orgbohrium.comnih.gov A key step is the formation of an indolium derivative, which serves as a precursor for one of the heterocyclic systems of the cyanine core. acs.orgnih.gov This is followed by the formation of a hemicyanine intermediate. acs.orgnih.gov The final cyanine dye is then formed by reacting the hemicyanine with a second, different heterocyclic precursor. acs.orgnih.gov This modularity allows for the creation of asymmetric cyanine dyes with two different functional groups, making them valuable tools for studying biomolecular interactions. acs.orgbohrium.com

This approach has been successfully applied to the large-scale synthesis of heterobifunctional cyanine 5 dyes, demonstrating its robustness and scalability. acs.orgnih.govscribd.com The ability to introduce functionalities like those for binding to protein tags (e.g., HaloTag, SNAP-tag) and for subsequent conjugation via amide bond formation or click chemistry highlights the versatility of this synthetic strategy. acs.orgnih.gov

Stepwise Condensation Reactions in Cyanine Dye Synthesis

The conventional method for preparing cyanine dyes involves the stepwise condensation of two nucleophilic aza-heterocycles with a precursor that provides the polymethine chain. acs.orgnih.govacs.org This process typically starts with the N-alkylation of the heterocyclic bases to form quaternary ammonium (B1175870) salts. acs.org These salts, containing an activated methyl group, are then reacted with a derivative of malondialdehyde, such as malonaldehyde dianilide, to form an intermediate. acs.orgnih.govacs.org

This intermediate is then condensed with a second equivalent of the same or a different quaternized heterocycle to yield the final symmetric or asymmetric cyanine dye, respectively. acs.org The reaction is often carried out in the presence of a base like sodium acetate (B1210297) and a solvent such as ethanol, frequently under reflux conditions. acs.org

A significant challenge in this traditional approach is the high temperature often required for the initial N-alkylation, which can lead to the decomposition of temperature-sensitive functional groups. acs.orgnih.gov This has spurred the development of alternative, milder synthetic strategies, such as the modular approaches discussed previously.

Optimization of Reaction Conditions for Cyanine5.5 NHS Ester Formation

The formation of the N-hydroxysuccinimide (NHS) ester of Cyanine5.5 is a critical step that renders the dye reactive towards primary amines on biomolecules. The optimization of this reaction is crucial for achieving high yields and purity. This process often involves activating the carboxylic acid group of a cyanine dye precursor.

Several factors must be carefully controlled during this process. The choice of activating agents, additives, and non-nucleophilic bases is critical. nih.gov For instance, combinations of activating agents and bases are tested in various solvents to find the optimal conditions that promote the efficient conversion of the carboxylic acid to the NHS ester while minimizing side reactions. nih.gov The stability of the cyanine dye itself under the reaction conditions is also a key consideration, as these dyes can be prone to degradation. acs.org

Furthermore, the reaction conditions for coupling the cyanine dye to a molecule of interest, such as a ligand for a protein tag, also require careful optimization. acs.org High-performance liquid chromatography-mass spectrometry (HPLC-MS) is an essential tool for monitoring the progress of these reactions and assessing the stability of the dye. acs.orgresearchgate.netscribd.com

Purity Assessment and Workup Optimization in Cyanine5.5 Synthesis

Ensuring the high purity of the final Cyanine5.5 NHS ester product is paramount for its successful use in labeling applications. A variety of techniques are employed for purification and purity assessment throughout the synthetic process.

A notable strategy involves optimizing the workup procedures by taking advantage of the pH- and functional group-dependent solubility of the asymmetric cyanine dyes. acs.orgnih.govresearchgate.netnih.gov This can defer the need for chromatographic purification until the final step of the synthesis. acs.orgnih.govnih.gov For example, highly water-soluble precursors can be purified by dissolving them in water and washing with organic solvents of increasing polarity. acs.orgnih.gov

High-performance liquid chromatography (HPLC) is a crucial analytical technique for monitoring reaction progress and determining the purity of the synthesized dyes. acs.orgresearchgate.netscribd.com In some cases, preparative HPLC is used for the final purification of the dye. scribd.com For certain challenging separations, column chromatography using adsorbents like basic aluminum oxide with specific eluent systems may be necessary. acs.org The purity of intermediates and final products is often confirmed by techniques such as ¹H NMR and mass spectrometry. acs.orgresearchgate.net

Functionalization Strategies and Conjugation Chemistry

The utility of Cyanine5.5 as a fluorescent probe hinges on its ability to be covalently attached to target biomolecules. This is achieved through the incorporation of a reactive functional group, most commonly an N-hydroxysuccinimide (NHS) ester.

N-Hydroxysuccinimide (NHS) Ester Reactivity for Amine Labeling

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that are widely used for the modification of primary amino groups present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. lumiprobe.comwindows.netlumiprobe.comnih.gov The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond. nih.gov

The efficiency of this labeling reaction is strongly dependent on the pH of the reaction medium. lumiprobe.comwindows.netlumiprobe.com At a low pH, the primary amino group is protonated, rendering it unreactive towards the NHS ester. lumiprobe.comwindows.netlumiprobe.com Conversely, at a pH higher than the optimum, the NHS ester is susceptible to rapid hydrolysis, which reduces the yield of the desired labeled biomolecule. lumiprobe.comwindows.netlumiprobe.com The optimal pH for the reaction is generally between 8.3 and 8.5. lumiprobe.comwindows.netlumiprobe.com

Commonly used buffers for this reaction include sodium bicarbonate and phosphate (B84403) buffers at the appropriate pH. lumiprobe.comwindows.netaatbio.comaatbio.com It is important to avoid buffers that contain primary amines, such as Tris, as they can compete with the target biomolecule for reaction with the NHS ester. lumiprobe.comwindows.netaatbio.comaatbio.com

Due to the often poor water solubility of cyanine NHS esters, a small amount of an organic cosolvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is typically required to dissolve the dye before adding it to the aqueous solution of the biomolecule. lumiprobe.comtargetmol.comacebiolab.com

The following table provides a summary of key parameters for NHS ester labeling reactions:

| Parameter | Recommended Condition | Rationale |

| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. lumiprobe.comwindows.netlumiprobe.com |

| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Provides stable pH environment without competing amines. lumiprobe.comwindows.netaatbio.comaatbio.com |

| Solvent for NHS Ester | DMSO or DMF | Solubilizes the often poorly water-soluble dye. lumiprobe.comtargetmol.comacebiolab.com |

| Reaction Time | 4 hours to overnight | Allows for sufficient reaction completion. windows.netacebiolab.com |

| Reaction Temperature | Room temperature or on ice | Balances reaction rate and stability of reactants. windows.netacebiolab.com |

The purification of the resulting dye-biomolecule conjugate is typically achieved using methods like gel filtration, precipitation, or chromatography to remove unreacted dye and byproducts. windows.netaatbio.comacebiolab.com

Conjugation to Biomolecules with Amino Groups (Peptides, Proteins, Oligonucleotides)

Cyanine5.5 N-hydroxysuccinimide (NHS) ester is a reactive, near-infrared (NIR) fluorescent dye widely employed for covalently labeling biomolecules. apexbt.comaatbio.com Its utility stems from the NHS ester functional group, which readily reacts with primary amino groups (-NH₂) present in a variety of biological macromolecules, including proteins, peptides, and amine-modified oligonucleotides. broadpharm.comlumiprobe.comlumiprobe.com This reaction, known as acylation, forms a highly stable amide bond, ensuring a permanent attachment of the Cy5.5 fluorophore to the target molecule. youtube.comthermofisher.comjenabioscience.com

The conjugation process is highly dependent on pH. acebiolab.comlumiprobe.com The primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins, must be in a deprotonated state to be nucleophilic and reactive. jenabioscience.comlumiprobe.com Consequently, the labeling reaction is typically performed in a buffer with a slightly alkaline pH, optimally between 8.3 and 8.5. acebiolab.comthermofisher.com Common buffers used for this purpose include sodium bicarbonate or phosphate buffers. acebiolab.comlumiprobe.com It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency. acebiolab.comlumiprobe.com

Due to the hydrophobic nature of the cyanine dye structure, non-sulfonated Cyanine5.5 NHS ester has low solubility in aqueous solutions. apexbt.comacebiolab.com Therefore, the dye is typically first dissolved in a small amount of an anhydrous organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the aqueous solution of the biomolecule. lumiprobe.comacebiolab.comthermofisher.com The final concentration of the organic solvent in the reaction mixture should generally be kept low, often around 10%, to avoid denaturation of sensitive proteins. glpbio.com

The efficiency of the labeling reaction is influenced by the molar ratio of the dye to the biomolecule. aatbio.com A molar excess of the NHS ester is generally used to ensure efficient labeling. acebiolab.com However, an excessively high dye-to-protein ratio can lead to over-labeling, which may result in fluorescence quenching and potentially interfere with the biological function of the molecule. aatbio.com The optimal degree of substitution (DOS), which represents the average number of dye molecules conjugated to each biomolecule, is typically between 2 and 10 for most antibodies. aatbio.com Following the incubation period, which can range from a few hours at room temperature to overnight on ice, the resulting conjugate is purified to remove any unreacted dye and byproducts of hydrolysis. acebiolab.comlumiprobe.com Common purification methods include gel filtration, dialysis, or precipitation. acebiolab.comaatbio.com

Table 1: General Parameters for Biomolecule Conjugation with Cyanine5.5 NHS Ester

| Parameter | Recommendation | Rationale | Citations |

|---|---|---|---|

| Target Functional Group | Primary Amines (-NH₂) | Found on lysine residues, N-termini of proteins, and amine-modified oligonucleotides. | youtube.comthermofisher.combiotium.com |

| Reaction pH | 8.3 - 8.5 | Ensures the amino group is deprotonated and nucleophilic while minimizing NHS ester hydrolysis. | acebiolab.comlumiprobe.comthermofisher.com |

| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Provides the optimal pH range and is free of competing amines. | acebiolab.comlumiprobe.com |

| Solvents for Dye | Anhydrous DMSO or DMF | Solubilizes the hydrophobic cyanine dye before addition to the aqueous reaction. | lumiprobe.comacebiolab.comthermofisher.com |

| Purification Methods | Gel Filtration, Dialysis, Precipitation | Removes unreacted dye and reaction byproducts from the labeled biomolecule. | acebiolab.comaatbio.com |

Strategies for Site-Specific Protein Labeling utilizing NHS Esters

While the standard use of NHS esters results in non-selective labeling of multiple lysine residues on a protein's surface, this heterogeneity can be detrimental to protein structure and function. nih.govnih.gov To overcome this limitation, strategies have been developed to adapt NHS ester chemistry for site-specific protein modification. nih.gov One effective method enables the targeted labeling of a unique N-terminal cysteine (N-Cys) residue. nih.govnih.gov

This approach involves a two-step, "one-pot" reaction that transforms the amine-reactive NHS ester into a cysteine-reactive thioester. nih.govresearchgate.net

Transesterification: The Cyanine5.5 NHS ester is first incubated with a small molecule thiol, typically 2-mercaptoethanesulfonate (MESNA). nih.govresearchgate.net This reaction converts the NHS ester into a more chemoselective Cy5.5-MESNA thioester. nih.govnih.gov

N-Terminal Cysteine Labeling: The in situ generated thioester is then added to a solution containing the target protein, which has been engineered to possess a single cysteine residue at its N-terminus. nih.gov The N-terminal cysteine attacks the thioester, forming a stable amide bond and achieving site-specific labeling in a manner analogous to native chemical ligation (NCL). nih.gov

This method leverages the vast commercial availability of NHS-ester-functionalized molecules, like Cy5.5, and repurposes them for controlled, stoichiometric labeling. nih.govresearchgate.net The reaction is typically performed at a pH between 6.8 and 7.0. nih.gov This strategy has been successfully used to label various proteins, including the ubiquitin E3 ligase WWP2, with fluorescent probes like Sulfo-Cy5-NHS ester, demonstrating its versatility even with potentially challenging dyes. nih.govresearchgate.net By precisely controlling the location of the fluorescent label, researchers can conduct more accurate and detailed biochemical and biophysical studies, such as analyzing protein interactions and mechanisms. nih.govresearchgate.net

Table 2: One-Pot Strategy for Site-Specific N-Terminal Cysteine Labeling

| Step | Action | Key Reagents | Purpose | Citations |

|---|---|---|---|---|

| 1 | Transesterification | Cyanine5.5 NHS Ester, MESNA, TCEP | Converts the amine-reactive NHS ester into a chemoselective thioester. | nih.govnih.govresearchgate.net |

| 2 | Site-Specific Ligation | Protein with N-terminal Cysteine | The thioester reacts specifically with the N-Cys to form a stable, site-specific conjugate. | nih.govnih.gov |

| Optional | Protease Cleavage | TEV or SUMO Protease | Can be included in the one-pot reaction to expose the N-terminal cysteine in situ. | nih.gov |

Modification for Enhanced Water Solubility and Stability (e.g., Sulfonation)

A significant challenge with non-sulfonated cyanine dyes like the standard Cyanine5.5 is their limited solubility in aqueous environments. glpbio.com This necessitates the use of organic co-solvents (e.g., DMSO, DMF) during labeling, which can be detrimental to the structure and function of sensitive biomolecules. lumiprobe.com To address this, a common and effective modification is sulfonation—the addition of sulfonic acid groups (-SO₃H) to the dye's chromophore structure. glpbio.com

The introduction of these highly polar sulfonate groups dramatically increases the water solubility of the cyanine dye. axispharm.com This yields sulfonated versions, often denoted as "Sulfo-Cy5.5," which can be used for labeling directly in aqueous buffers without the need for organic solvents. glpbio.com This simplifies the conjugation protocol and makes it more suitable for a broader range of biological applications.

Beyond improved solubility, sulfonation offers other advantages:

Reduced Aggregation: The negative charges of the sulfonate groups reduce the tendency of dye molecules to aggregate, both in solution and when conjugated to a biomolecule. glpbio.com Hydrophobic aggregation can lead to fluorescence quenching and precipitation of the labeled product.

Improved Fluorescence: Sulfonated dyes can exhibit slightly higher quantum yields and optical stability compared to their non-sulfonated counterparts, resulting in brighter and more robust fluorescence.

The spectral properties, such as the excitation and emission maxima, of sulfonated and non-sulfonated versions of the dye are nearly identical, allowing them to be used interchangeably in most fluorescence-based detection systems. glpbio.com

Table 3: Comparison of Non-sulfonated vs. Sulfonated Cyanine5.5

| Property | Non-sulfonated Cyanine5.5 | Sulfonated Cyanine5.5 | Benefit of Sulfonation | Citations |

|---|---|---|---|---|

| Water Solubility | Low | High | Eliminates need for organic co-solvents. | glpbio.comaxispharm.com |

| Aggregation | Prone to aggregation | Reduced aggregation | Prevents fluorescence quenching and improves conjugate stability. | glpbio.com |

| Labeling Protocol | Requires DMSO or DMF | Direct labeling in aqueous buffer | Simpler protocol, safer for sensitive biomolecules. | lumiprobe.comglpbio.com |

| Fluorescence | Bright | Slightly brighter and more stable | Improved signal and performance. |

Conjugation to Nanoparticles and Silica (B1680970) Shells

Cyanine5.5 NHS ester is frequently used to impart fluorescence to various types of nanoparticles for applications in biomedical imaging and diagnostics. thno.orgnih.gov The dye can be covalently conjugated to the surface of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), or incorporated within a silica shell. thno.orgnih.govnih.gov

A common strategy for labeling nanoparticles involves a multi-step process. First, the nanoparticle surface is functionalized to present primary amine groups. For silica-based materials or particles being coated with a silica shell, this is often achieved using an amine-containing silane (B1218182) coupling agent like (3-aminopropyl)triethoxysilane (APTES). nih.govresearchgate.netrsc.org The APTES molecules are deposited onto the nanoparticle surface, creating an amine-rich layer.

Once the surface is functionalized with amines, the Cyanine5.5 NHS ester is added. The NHS ester reacts with the surface-bound primary amines to form stable covalent amide bonds, securely anchoring the fluorescent dye to the nanoparticle. thno.orgresearchgate.net In some methods, the Cy5.5-NHS is first pre-conjugated with APTES in a separate reaction, and this Cy5.5-APTES complex is then used as a fluorescent dopant during the synthesis of a silica shell around a nanoparticle core. nih.govrsc.org This method effectively embeds the dye within the silica matrix.

This conjugation approach has been applied to create multimodal imaging agents. For example, iron oxide nanoparticles have been linked with Cy5.5 NHS ester to produce probes that are detectable by both magnetic resonance imaging (MRI) and optical fluorescence imaging. thno.orgnih.gov The covalent linkage ensures that the dye remains attached to the nanoparticle, preventing premature dissociation and allowing for accurate tracking of the nanoparticles' distribution and accumulation in biological systems. nih.gov

Table 4: Typical Components for Nanoparticle Conjugation with Cyanine5.5 NHS Ester

| Component | Function | Example | Citations |

|---|---|---|---|

| Nanoparticle Core | Provides primary modality (e.g., magnetic, X-ray contrast). | Superparamagnetic Iron Oxide Nanoparticles (SPIONs), MoO₂ NPs | thno.orgnih.govresearchgate.net |

| Surface Functionalization Agent | Introduces reactive amine groups onto the nanoparticle surface. | (3-aminopropyl)triethoxysilane (APTES) | nih.govresearchgate.netrsc.org |

| Fluorescent Label | Provides optical imaging capability. | Cyanine5.5 NHS Ester | thno.orgnih.govnih.gov |

| Reaction Solvent | Solubilizes reactants for conjugation. | Dimethyl sulfoxide (DMSO) | nih.govresearchgate.netrsc.org |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| (3-aminopropyl)triethoxysilane (APTES) |

| 2-mercaptoethanesulfonate (MESNA) |

| Cyanine5.5 NHS ester (chloride) |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| N-hydroxysuccinimide (NHS) |

| Phosphate |

| Sodium Bicarbonate |

| Sulfo-Cy5-NHS ester |

| TEV Protease |

| Tris |

| TCEP (Tris(2-carboxyethyl)phosphine) |

| SUMO Protease |

Photophysical Characteristics and Spectroscopic Applications in Research

Analysis of Far-Red and Near-Infrared Emission Properties

Cy5.5 NHS ester exhibits strong absorption and emission in the far-red and near-infrared regions of the electromagnetic spectrum. ibiantech.com Its absorption maximum is typically observed around 673-684 nm, with an emission maximum at approximately 707-710 nm. ibiantech.comlumiprobe.comantibodies.com This positions its fluorescence output in a window where autofluorescence from biological tissues is significantly reduced, leading to an improved signal-to-noise ratio in imaging applications. axispharm.com The distinct spectral properties of Cy5.5 make it a suitable alternative to other NIR dyes like Alexa Fluor 680 and DyLight 680. ibiantech.comaxispharm.com The far-red emission is particularly advantageous for in vivo imaging, as longer wavelength light can penetrate tissues more deeply. axispharm.com

Photostability Investigations of Cyanine5.5 Analogs in Varied Environments

The photostability of cyanine (B1664457) dyes, including Cy5.5, is a critical factor for their utility in fluorescence microscopy and other applications that involve prolonged or intense light exposure. Research has shown that the stability of these dyes can be influenced by several factors, including their chemical structure and the surrounding environment. rsc.orgnih.gov

The presence of oxygen can significantly impact the photostability of cyanine dyes. rsc.org Photobleaching of Cy5.5 dyes was found to be markedly accelerated in solutions saturated with pure oxygen compared to those under ambient atmospheric conditions. rsc.orgnih.gov Conversely, the photostability of these dyes was enhanced when the solutions were purged with an inert gas like argon. rsc.orgnih.gov This destructive effect of oxygen is a known issue for many fluorophores and is often attributed to the generation of reactive oxygen species upon photoexcitation. acs.org The use of oxygen scavenging systems or triplet-state quenchers can help mitigate this photo-oxidation and improve the longevity of the fluorescent signal. nih.govacs.orgacs.org For instance, the direct conjugation of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to dramatically enhance its photostability in both oxygenated and deoxygenated environments. nih.gov

Fluorescence Quantum Yield and Extinction Coefficient Determination

The brightness of a fluorescent dye is determined by its molar extinction coefficient and fluorescence quantum yield. Cy5.5 NHS ester is characterized by a very high molar extinction coefficient, which contributes to its intense color and bright fluorescence. lumiprobe.comlumiprobe.com

The molar extinction coefficient (ε) for Cy5.5 NHS ester is consistently reported to be high, with values around 190,000 to 250,000 L·mol⁻¹·cm⁻¹. rndsystems.comaxispharm.com Specific values from different suppliers include 198,000 M⁻¹cm⁻¹, 209,000 L·mol⁻¹·cm⁻¹, and 250,000 L·mol⁻¹·cm⁻¹. ibiantech.comantibodies.comaxispharm.com

The fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons, for Cy5.5 NHS ester is generally reported to be around 0.2 to 0.28. broadpharm.comlumiprobe.comrndsystems.com This combination of a high extinction coefficient and a moderate quantum yield results in a bright fluorescent probe suitable for sensitive detection. axispharm.comaxispharm.com

Spectroscopic Characterization Techniques (e.g., HPLC-MS, NMR, UV-Vis, Fluorescence Spectroscopy)

The purity and identity of Cy5.5 NHS ester are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to assess the purity of the dye, with manufacturers often reporting purities of 95% or greater. ibiantech.comantibodies.comlabcompare.com

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR, is employed to confirm the chemical structure of the compound. ibiantech.comantibodies.com

UV-Visible (UV-Vis) Spectroscopy is used to determine the maximum absorption wavelength (λabs) of the dye, which is crucial for selecting the appropriate excitation source. antibodies.comrndsystems.com

Fluorescence Spectroscopy is utilized to measure the maximum emission wavelength (λem) and the fluorescence quantum yield. antibodies.comrndsystems.com

These analytical methods are standard quality control measures to ensure the reliability and reproducibility of experiments using the dye. ibiantech.com

Exploration of Solvatochromism and Solvent Polarity Effects on Spectral Properties

Solvatochromism refers to the change in the absorption or emission spectrum of a dye in response to the polarity of the solvent. nih.gov This phenomenon can provide insights into the electronic structure of the dye and its interactions with the surrounding environment.

While specific studies focusing solely on the solvatochromism of Cyanine5.5 NHS ester are not extensively detailed in the provided context, research on structurally related cyanine dyes demonstrates that their spectral properties can be influenced by the solvent. acs.orgresearchgate.net For instance, changes in the absorption and emission maxima of some cyanine dyes in different solvents indicate their solvatochromic nature. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, leading to shifts in the spectral peaks. nih.gov For some cyanine dyes, a more significant change in the dipole moment upon excitation in polar solvents leads to a more pronounced solvatochromic effect. researchgate.net The low aqueous solubility of the non-sulfonated Cy5.5 NHS ester necessitates the use of organic co-solvents like DMSO or DMF for labeling reactions, which can influence its spectral behavior. ibiantech.comapexbt.com

Advanced Applications of Cyanine5.5 Nhs Ester Chloride in Biological and Chemical Research

Bioconjugation for Molecular Probes and Biosensors

The capacity of Cyanine5.5 NHS ester to covalently attach to biomolecules is the foundation of its use in creating sophisticated tools for research and diagnostics. abmole.combroadpharm.com This process, known as bioconjugation, enables the precise labeling of specific targets for visualization and quantification. youtube.com

Activatable, or "smart," nanoprobes are designed to fluoresce only upon interaction with a specific biological target or environmental change. This "off/on" mechanism significantly enhances signal-to-noise ratios. Cyanine5.5 NHS ester has been integral to the design of such systems.

In one study, researchers developed activatable fluorogenic nanoprobes for the non-invasive optical imaging of cathepsin B, an enzyme often overexpressed in metastatic cancers. apexbt.com These probes remain in a quenched state until they are cleaved by the target enzyme, resulting in a detectable fluorescent signal. Another innovative application involves pH/temperature-sensitive magnetic nanogels. These nanogels were conjugated with Cy5.5-labeled lactoferrin to create a dual-modal contrast agent for preoperative MRI and intraoperative fluorescence imaging of glioma. medchemexpress.com Furthermore, researchers have utilized the dye in creating pH-responsive coacervate droplets from acid-labile materials, designed to function as injectable protein carriers that can be tracked via fluorescence. broadpharm.com

Targeted molecular imaging agents (TMIAs) are created by linking a fluorescent dye to a molecule, such as an antibody or peptide, that has a high affinity for a specific biological marker. Cyanine5.5 NHS ester is frequently the fluorophore of choice for these agents due to its favorable in vivo imaging properties. ibiantech.com

Research has demonstrated that proteins labeled with Cyanine5.5 can specifically localize to tumor xenografts for extended periods (up to 14 days), whereas the unconjugated dye does not accumulate in tumors or organs. medchemexpress.com This specificity allows for the clear delineation of cancerous tissue. For example, TMIAs targeting tissue factor on vascular endothelial cells in tumors have been developed using Cy5.5, enabling the detection of primary tumors and metastases. medchemexpress.com The pharmacokinetic profile of these agents is sensitive to the chemical properties of the dye itself. Studies comparing different sulfo-cyanine derivatives have shown that the dye's net charge significantly influences the biodistribution and tumor-targeting capabilities of nanobody-based tracers. nih.gov

Single-molecule fluorescence microscopy (SMFM) allows for the observation of individual molecules, providing insights into biological processes that are hidden in ensemble measurements. The photostability and brightness of Cyanine5.5 are critical for these demanding applications. A characterization study of the Cy3.5-Cy5.5 dye pair confirmed its photostability for approximately five minutes under continuous laser illumination, demonstrating its suitability for SMFM experiments. nih.gov

In a practical demonstration, a Cy5-methionine conjugate was used for the N-terminal fluorescent tagging of proteins within eukaryotic cells. nih.gov The resulting labeled proteins were visualized using a total internal reflection fluorescence (TIRF) microscope. The observation of single-step photobleaching events confirmed that each fluorescent spot corresponded to a single, successfully labeled protein molecule. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying dynamic molecular interactions. FRET occurs when an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.

Cyanine5.5 often serves as the acceptor in FRET pairs. For instance, when paired with a donor dye like Cy3, the proximity of two labeled proteins interacting with each other results in a FRET signal, allowing researchers to study the dynamics and structure of protein complexes. The Cy3.5-Cy5.5 pair has been specifically characterized for its utility in single-molecule FRET studies of biomolecular dynamics, including the conformational changes of nucleic acids and nucleosomes. nih.gov This characterization confirmed the pair's stability and responsiveness to proximity changes, validating its use for investigating complex biological machinery. nih.gov

The ability to label oligonucleotides with Cyanine5.5 NHS ester has led to its use in various nucleic acid detection methods. ibiantech.comtargetmol.com These labeled probes are fundamental components in techniques that require sensitive and specific detection of DNA or RNA sequences.

One key application is in real-time polymerase chain reaction (PCR) assays, such as in the design of TaqMan probes, where the dye can act as a reporter. aatbio.com Furthermore, FRET-based approaches using Cy5.5-labeled oligonucleotides are employed to study the structure and dynamics of nucleic acids. nih.gov For example, smFRET studies have used double-stranded DNA (dsDNA) labeled with the Cy3.5-Cy5.5 pair to analyze conformational transitions within the DNA itself and in its interactions with proteins to form nucleosomes. nih.gov

Investigative Studies in Cellular and Subcellular Research

Cyanine5.5 NHS ester is a versatile tool for a wide range of investigations at the cellular and subcellular levels. Its applications span from general cell imaging and flow cytometry to highly specific molecular tracking. youtube.com In flow cytometry, antibodies conjugated with cyanine (B1664457) dyes are used to screen for cell surface markers, enabling the sorting and quantification of specific cell populations (FACS). aatbio.com

The development of TMIAs and activatable nanoprobes using Cyanine5.5 has empowered researchers to conduct detailed in vivo studies. Optical imaging of subcutaneous tumor xenografts in mice using Cy5.5-based agents allowed for the clear differentiation of tumor tissue from the surrounding background for up to 24 hours post-injection. apexbt.com At the subcellular level, the dye is crucial for FRET-based studies that elucidate protein-protein interactions and the activity of signaling pathways within the cell. Single-molecule tracking experiments, made possible by the dye's robust photophysical properties, provide unprecedented views of individual protein and nucleic acid dynamics, revealing mechanisms that are invisible to conventional methods. nih.gov

| Application Area | Research Example | Key Finding | Source(s) |

| Activatable Nanoprobes | Imaging of cathepsin B in metastatic models. | Nanoprobe fluorescence is activated by enzymatic cleavage, enabling non-invasive tumor detection. | apexbt.com |

| Targeted Imaging (TMIAs) | Imaging tumor vascular endothelial cells. | Cy5.5-labeled proteins specifically localize to tumor xenografts, allowing for tumor detection. | medchemexpress.com |

| Single-Molecule Microscopy | N-terminal labeling of HIV-1 Tat protein. | Single-dye bleaching events confirm the successful labeling of individual protein molecules. | nih.gov |

| FRET Studies | Characterization of the Cy3.5-Cy5.5 pair on dsDNA. | The dye pair is photostable and suitable for smFRET studies of nucleic acid and nucleosome dynamics. | nih.gov |

| Nucleic Acid Detection | Labeling of oligonucleotides for real-time PCR. | Labeled probes can be used in assays like TaqMan for nucleic acid quantification. | aatbio.com |

| Cellular Imaging | Flow cytometry using labeled antibodies. | Conjugated antibodies allow for the screening and sorting of cells based on surface markers. | aatbio.com |

Fluorescent Labeling in Cell Biology

In cell biology, Cy5.5 NHS ester is extensively used for fluorescently labeling a wide array of biomolecules to visualize and track cellular processes. youtube.com Its bright fluorescence and high photostability make it an excellent choice for various imaging techniques. abpbio.com The dye's reactivity with primary amines allows for the straightforward labeling of proteins, peptides, and amine-modified nucleic acids. ibiantech.comyoutube.com This enables researchers to study the localization, trafficking, and dynamics of these molecules within living cells.

A key application is in fluorescence microscopy, where Cy5.5-labeled molecules can be visualized with high sensitivity. youtube.com The near-infrared emission of Cy5.5 is particularly advantageous as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio and clearer images. ibiantech.com This property is crucial for imaging in complex biological samples.

The general procedure for labeling biomolecules with Cy5.5 NHS ester involves dissolving the dye in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then adding it to a buffered solution of the target molecule. apexbt.com The pH of the reaction is critical and is typically maintained between 8.0 and 9.0 to ensure efficient conjugation. aatbio.com After incubation, the labeled conjugate is purified to remove any unreacted dye. acebiolab.com

Table 1: Spectral Properties of Cyanine5.5 NHS Ester

| Property | Value |

| Excitation Maximum (nm) | ~675 - 684 |

| Emission Maximum (nm) | ~693 - 710 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~198,000 |

| Fluorescence Quantum Yield | ~0.2 |

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation to a biomolecule. antibodies.comapexbt.com

Study of Protein-Protein Interactions and Enzyme Activity

The unique photophysical properties of Cy5.5 NHS ester make it a valuable tool for investigating protein-protein interactions and enzyme activity. One such application is in the development of quencher molecules for protein stability and protein-ligand interaction assays. nih.gov In these assays, a Cy5.5-labeled peptide or small molecule acts as a quencher for a luminescent probe. nih.gov When the protein of interest is in its native state, the quencher is in close proximity to the probe, leading to a low signal. nih.gov Upon denaturation or ligand binding, the quencher and probe are separated, resulting in an increase in the luminescent signal. nih.gov

Researchers have synthesized various Cy5.5-based quenchers to enhance the sensitivity of these assays, allowing for the study of proteins at nanomolar concentrations. acs.org For instance, different peptide sequences labeled with Cy5.5 NHS ester have been shown to significantly improve the signal-to-background ratio in protein denaturation assays. nih.gov This approach provides a high-throughput method to screen for factors that affect protein stability.

Furthermore, Cy5.5 NHS ester can be used to label substrates for enzyme activity assays. The cleavage of a Cy5.5-labeled substrate by an enzyme can lead to a change in the fluorescence signal, either through dequenching or a shift in the emission spectrum. This allows for the real-time monitoring of enzyme kinetics and the screening of enzyme inhibitors.

Real-time Tracking of Biomolecules

The ability to track biomolecules in real-time within living systems is crucial for understanding dynamic biological processes. Cy5.5 NHS ester, with its near-infrared fluorescence, is well-suited for in vivo imaging experiments. ibiantech.comlumiprobe.com The deep tissue penetration of near-infrared light allows for the non-invasive visualization of labeled molecules in small animals. lumiprobe.com

For example, Cy5.5-labeled molecules can be injected into living mice to track their distribution and accumulation in different organs and tissues. apexbt.com This has been demonstrated in studies where Cy5.5-labeled compounds were used to image tumors. apexbt.com The labeled molecules could be clearly distinguished from the surrounding background tissue for an extended period, allowing for the monitoring of tumor uptake and clearance. apexbt.com

The intense color of the Cy5.5 dye also allows for the detection of as little as 1 nanomole of a labeled substance in gel electrophoresis with the naked eye, providing a cost-effective method for tracking biomolecules in biochemical experiments. acebiolab.comantibodies.com

In Vitro Research Diagnostics and Assays

Beyond its applications in cellular and in vivo imaging, Cy5.5 NHS ester plays a significant role in various in vitro diagnostic and assay platforms.

Enhancement of Detection Sensitivity in Protein Analysis

In protein analysis, achieving high detection sensitivity is paramount. Cy5.5 NHS ester contributes to this by providing a bright and stable fluorescent signal. This is particularly important in immunoassays where the detection of low-abundance protein biomarkers is required. nih.gov While not a direct component of the specific silver nanoparticle-enhanced immunofluorescence assay described in one study, the principle of using bright fluorophores like Cy5.5 is central to developing highly sensitive detection systems. nih.gov The high molar extinction coefficient and quantum yield of Cy5.5 contribute to a strong fluorescence signal, enabling the detection of minute quantities of target proteins. youtube.com

Applications in Western Blotting and Immunocytochemistry (ICC/IF)

Cy5.5 NHS ester is used to label antibodies for use in Western blotting and immunocytochemistry (ICC) or immunofluorescence (IF). In Western blotting, a Cy5.5-labeled secondary antibody can be used to detect a primary antibody bound to a specific protein on a membrane. The red fluorescence of Cy5.5 is compatible with many CCD detectors, which often exhibit maximum sensitivity in this region of the spectrum. acebiolab.com

Similarly, in ICC/IF, Cy5.5-labeled antibodies are used to visualize the localization of specific proteins within fixed and permeabilized cells. The low background fluorescence in the red region of the spectrum helps to produce high-contrast images of the target protein's distribution. acebiolab.com

Utilization in Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular binding events in real-time. bmglabtech.com The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational speed. Small, rapidly rotating molecules exhibit low fluorescence polarization, while larger, slower-rotating molecules have high fluorescence polarization.

Cy5.5 and other red dyes have gained popularity in FP assays due to improvements in the sensitivity of modern microplate readers. bmglabtech.com Using red dyes helps to minimize interference from autofluorescence, which is more common in the blue and green spectral regions. bmglabtech.com In a typical FP-based binding assay, a small fluorescently labeled molecule (the tracer), such as a peptide labeled with Cy5.5 NHS ester, is used. When the tracer is unbound, it tumbles rapidly, resulting in low FP. Upon binding to a larger molecule, such as a protein, its rotation slows down, leading to an increase in FP. This change in polarization can be used to determine binding affinities and screen for inhibitors of the interaction. bmglabtech.com

Tyramide Signal Amplification (TSA) Studies

Tyramide Signal Amplification (TSA) is a powerful technique used to enhance the signal intensity in immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH). The method relies on the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of multiple tyramide-conjugated fluorophores at the site of the target molecule.

While the direct reagent in TSA is a fluorophore-conjugated tyramide, Cyanine5.5 NHS ester is a key component in the synthesis of this reagent. The NHS ester of Cy5.5 reacts with the primary amine of tyramine (B21549) to form a stable amide bond, creating Cy5.5-tyramide. A general protocol for such a synthesis involves dissolving the Cyanine NHS ester in an organic solvent like dimethylformamide (DMF), which is then reacted with tyramine hydrochloride in the presence of a base such as triethylamine (B128534) (TEA). lumiprobe.com The resulting fluorescent tyramide conjugate can then be used in TSA protocols.

In a typical TSA workflow, an HRP-conjugated antibody or probe binds to the target. Upon addition of the Cy5.5-tyramide substrate and hydrogen peroxide, HRP activates the tyramide, which then covalently binds to nearby tyrosine residues on proteins. This enzymatic amplification results in a significant increase in the localized fluorescence signal, allowing for the detection of low-abundance targets. While a direct protocol for Cy5.5 was not detailed in the provided results, a protocol for the structurally similar sulfo-Cyanine3 NHS ester has been successfully used, demonstrating the principle of the synthesis. lumiprobe.com It is noteworthy that sulfonated cyanine dyes have shown better performance in these applications compared to their non-sulfonated counterparts. lumiprobe.com

Flow Cytometry and Fluorescent In Situ Hybridization (FISH)

Flow Cytometry: Cyanine5.5 NHS ester is utilized for labeling antibodies for flow cytometry, a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. The NHS ester of Cy5.5 readily conjugates to primary amines on antibodies. aatbio.com These fluorescently labeled antibodies can then be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers. For instance, in a multicolor flow cytometry panel, a Cy5.5-conjugated antibody would allow for the detection of a specific cell marker in the far-red channel. pedsresearch.org The use of Cy5.5 is advantageous due to its emission in a spectral region with typically low cellular autofluorescence, leading to improved signal-to-noise ratios.

Fluorescent In Situ Hybridization (FISH): In FISH, fluorescently labeled nucleic acid probes are used to detect and localize specific DNA or RNA sequences within cells. Cyanine5.5 NHS ester can be used to label oligonucleotide probes for this purpose. The NHS ester reacts with an amine-modified oligonucleotide to create a fluorescently tagged probe. These probes then hybridize to their complementary sequences in the cell, allowing for visualization by fluorescence microscopy. The high fluorescence intensity of cyanine dyes makes them well-suited for FISH applications. nih.gov While the provided results highlight the use of the similar Cy5 dye in FISH probes, the same labeling chemistry applies to Cy5.5, enabling its use in multicolor FISH experiments to simultaneously visualize different nucleic acid targets. nih.govabmole.com

Materials Science and Nanotechnology Research

The unique photophysical properties of Cyanine5.5 NHS ester (chloride) also lend themselves to applications in materials science and nanotechnology.

Integration into Core-Shell Nanoclusters for Multimodal Imaging

Cyanine5.5 NHS ester is a valuable component in the fabrication of core-shell nanoclusters designed for multimodal imaging. These nanoparticles typically consist of a core material with specific properties (e.g., magnetic or plasmonic) and a shell that can be functionalized with imaging agents like Cy5.5.

For example, Cyanine5.5 NHS ester has been encapsulated in alginate microbeads with a chitosan (B1678972) coating for in vivo imaging studies. oup.com In other research, the fluorescence intensity of nanoparticles was shown to be directly dependent on the concentration of the incorporated Cyanine5.5 NHS ester. researchgate.net This tunability is crucial for optimizing imaging probes. The NHS ester facilitates the covalent attachment of the dye to the nanoparticle matrix, which often possesses amine groups on its surface. This integration allows for the creation of probes that combine the fluorescent properties of Cy5.5 with other imaging modalities, such as magnetic resonance imaging (MRI) from an iron oxide core, for more comprehensive diagnostic information.

Applications in Optoelectronic Devices and Analytes-Responsive Probes

The application of Cyanine5.5 NHS ester extends to the development of advanced sensors and probes. In the field of analyte-responsive probes, a notable example is the development of a fluorescent sensor for lead (Pb²⁺) ions. In this system, an aptamer (a single-stranded DNA or RNA molecule that binds to a specific target) labeled with Cy5.5 was used. The sensor operated on a competitive binding mechanism where the fluorescence of the Cy5.5-labeled aptamer was modulated by the presence of lead ions, demonstrating the potential for this dye in creating highly sensitive and selective chemical sensors. nih.govmdpi.comcore.ac.ukresearchgate.net

While direct applications in optoelectronic devices like organic light-emitting diodes (OLEDs) were not found in the provided search results, the fundamental properties of cyanine dyes, such as high extinction coefficients and fluorescence quantum yields, make them candidates for use as emitters or dopants in the emissive layer of such devices, particularly for generating near-infrared light.

Challenges and Future Directions in Cyanine5.5 Nhs Ester Chloride Research

Strategies for Overcoming Photobleaching and Enhancing Long-Term Stability

A significant challenge for all cyanine (B1664457) dyes, including Cyanine5.5, is their susceptibility to photobleaching—the light-induced, irreversible degradation of the fluorophore. This limits their utility in applications requiring long-term or high-intensity illumination, such as single-molecule microscopy and fluorescence-guided surgery. nih.gov To counter this, researchers are pursuing several key strategies:

Chemical Modification: One approach involves altering the dye's chemical structure to reduce its susceptibility to photooxidation. As singlet oxygen (¹O₂) is a primary culprit in photobleaching, strategies aim to decrease the electron density of the cyanine polyene chain. This has been achieved by adding electron-withdrawing groups to the core structure, resulting in significantly more photostable fluorophores. nih.gov

Triplet-State Quenchers (TSQs): Photobleaching often proceeds through the dye's long-lived triplet state. Triplet-state quenchers are molecules that can deactivate this excited state, returning the dye to its ground state and preventing the generation of reactive oxygen species. nih.gov Research has shown that directly conjugating TSQs like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to a cyanine fluorophore can dramatically enhance its photostability, far exceeding the effect of simply adding these quenchers to the solution. nih.gov This intramolecular stabilization method offers a powerful way to create more robust fluorescent probes. nih.govcore.ac.uk

Encapsulation: Physically shielding the dye from the surrounding environment is another effective strategy. Encapsulating cyanine dyes within nanoparticles or other matrices can protect them from reactive oxygen species and other degrading agents, thereby enhancing their stability. nih.gov

A study comparing the photostability of a parent Cy5 compound with its TSQ-conjugated counterparts demonstrated a significant increase in the average time the molecule remains fluorescent (τ_on) before photobleaching.

| Compound | Average τ_on (seconds) at ~0.2 kW cm⁻² | Fold Increase vs. Parent Cy5 |

| Parent Cy5 | ~4 | 1x |

| Parent Cy5 + 1 mM COT | Not specified, but 5-12 fold increase | 5-12x |

| Parent Cy5 + 1 mM NBA | Not specified, but 5-12 fold increase | 5-12x |

| Parent Cy5 + 1 mM Trolox | Not specified, but 5-12 fold increase | 5-12x |

| Cy5-COT Conjugate | Significantly increased | >12x |

| Cy5-NBA Conjugate | Significantly increased | >12x |

| Cy5-Trolox Conjugate | Significantly increased | >12x |

| Data derived from research on Cy5, a closely related cyanine dye. nih.gov |

Development of Novel Cyanine5.5 Analogs with Improved Characteristics

The development of new dye structures is a critical frontier. While Cyanine5.5 is effective, there is a demand for analogs with superior photophysical properties. Research efforts are focused on synthesizing novel asymmetric pentamethine cyanine dyes that exhibit improved fluorescence quantum yields and greater photostability compared to traditional symmetric cyanines. researchgate.net

Key areas of improvement for novel analogs include:

Increased Brightness: Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield. Novel analogs with higher quantum yields are being developed to provide stronger signals and improve detection sensitivity. researchgate.netrsc.org

Enhanced Photostability: As discussed previously, incorporating features like N-benzyl and sulfo groups can lead to dyes with greater intrinsic resistance to photobleaching. researchgate.net

Improved Water Solubility: The non-sulfonated form of cyanine dyes can be poorly soluble in aqueous buffers, leading to aggregation and reduced fluorescence. aatbio.com Creating sulfonated versions or other hydrophilic analogs improves solubility and performance in biological applications. researchgate.netaatbio.com

Optimized Spectral Properties: Researchers are designing dyes with larger Stokes shifts (the separation between excitation and emission maxima) to minimize self-absorption and improve signal detection. rsc.org

| Property | Cyanine5.5 NHS Ester | Goal for Novel Analogs | Rationale |

| Fluorescence Quantum Yield | ~0.2 ibiantech.comantibodies.com | > 0.3 | Higher quantum yield results in a brighter signal and greater sensitivity. researchgate.net |

| Photostability | Moderate | High | Increased photostability allows for longer imaging times and use with high-intensity light sources. nih.govresearchgate.net |

| Water Solubility | Low (non-sulfonated) | High | Prevents aggregation in aqueous solutions, which can quench fluorescence and affect bioconjugation. aatbio.com |

| Stokes Shift | ~20-25 nm | > 25 nm | A larger Stokes shift reduces signal loss from self-absorption and simplifies filter design in imaging systems. rsc.org |

Optimization of Bioconjugation Yields and Specificity

The effectiveness of Cyanine5.5 NHS ester hinges on its ability to efficiently and specifically bind to target biomolecules. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as those on the N-terminus and lysine (B10760008) side chains of proteins, to form stable amide bonds. youtube.comacebiolab.com However, optimizing this reaction is crucial for producing high-quality conjugates.

Key optimization parameters include:

pH Control: The conjugation reaction is highly pH-dependent. An optimal pH range of 8.3 to 9.0 is recommended to ensure the primary amine is deprotonated and reactive, while minimizing the competing hydrolysis of the NHS ester. acebiolab.comresearchgate.net

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye. researchgate.netjenabioscience.com Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used. acebiolab.comaatbio.com

Molar Ratio: The ratio of dye to protein must be carefully optimized. While a higher ratio can increase the degree of labeling (DOL), over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching. aatbio.com Typical starting ratios range from 5:1 to 20:1 dye-to-protein. aatbio.com

Improving Specificity: A significant challenge is the potential for NHS esters to react with other nucleophilic residues like tyrosine, serine, and cysteine, which can lead to a heterogeneous product. nih.gov Strategies to improve specificity include using a substoichiometric amount of the NHS ester to favor reaction with the most accessible and reactive lysine residues. nih.gov Advanced methods, such as combining reversible side-chain blocking with protease-mediated cleavage of a fusion tag (the PRINT method), can achieve exquisite N-terminal specific modification. nih.gov

Exploration of Advanced Purification Techniques for Dye Conjugates

After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled biomolecule. The presence of free dye can lead to high background signals and inaccurate quantification.

Standard and advanced purification techniques include:

Gel Filtration Chromatography: This is the most common method, using resins like Sephadex G-25 to separate the larger dye-protein conjugate from the smaller, free dye molecules based on size. jenabioscience.comnih.govmedchemexpress.com

Dialysis: This technique is also used to separate molecules based on size by placing the reaction mixture in a semi-permeable membrane that allows the small, free dye to diffuse out. jenabioscience.com

Affinity Chromatography: This powerful technique can be used if the target protein has an affinity tag (e.g., a His-tag). The conjugate is captured on a specific resin, unreacted dye is washed away, and the purified conjugate is then eluted. numberanalytics.compromega.com

Enhanced Desalting: To remove non-covalently bound dye that might co-purify with the conjugate, a multi-step process can be employed. This involves an initial purification via a desalting column, followed by an overnight incubation to allow weakly associated dye to dissociate, and a final pass through a second desalting column. nih.gov

Biotin Displacement Strategy: For DNA-protein conjugates, a novel method involves using a desthiobiotinylated DNA strand. The conjugate is captured on streptavidin-coated magnetic beads, unreacted protein is washed away, and the purified conjugate is then released by displacement with biotin. acs.org

| Purification Method | Principle | Primary Application | Advantages | Limitations |

| Gel Filtration/Size-Exclusion | Separation by size | General protein & oligo conjugates | Simple, effective for removing free dye. jenabioscience.com | Can be dilutive; may not remove aggregated conjugate. |

| Dialysis | Separation by size via membrane | General protein & oligo conjugates | Simple, requires minimal hands-on time. | Slow process; may not be efficient for all dye types. jenabioscience.com |

| Affinity Chromatography | Specific binding interaction | Tagged recombinant proteins | High specificity and purity. numberanalytics.com | Requires a tagged protein; elution can sometimes require harsh conditions. promega.com |

| Biotin Displacement | Specific capture and release | DNA-protein conjugates | High efficiency and purity; generally applicable regardless of protein properties. acs.org | Requires specific biotin/streptavidin reagents and modified DNA. |

Integration with Emerging Imaging Modalities and Research Techniques

The future utility of Cyanine5.5 NHS ester will be defined by its successful integration with the next generation of imaging and research tools. Its NIR properties make it inherently suitable for applications that require deep tissue penetration and low autofluorescence. axispharm.comapexbt.com

Emerging applications include:

Advanced In Vivo Imaging: Cyanine5.5 is increasingly used to label nanoparticles, liposomes, and therapeutic agents to track their distribution and target accumulation in living organisms, aiding in drug delivery and development. medchemexpress.comdovepress.com

Super-Resolution Microscopy: While photostability is a challenge, the development of more robust Cyanine5.5 analogs and the use of specialized imaging buffers are paving the way for its use in techniques like STORM (Stochastic Optical Reconstruction Microscopy). nih.gov

Expansion Microscopy (ExM): This technique physically expands the biological sample, allowing for nanoscale imaging on conventional microscopes. Protecting the dye from degradation during the polymerization process is key, and stabilizer-conjugated linkers are being developed to make dyes like Cyanine5.5 more compatible with ExM. core.ac.uk

Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which can provide information about the molecular environment of the dye. Cyanine5.5 can be used as a FLIM probe, offering another dimension of data beyond simple fluorescence intensity. aatbio.com

Multimodal Imaging: Researchers are creating dual-modality imaging agents by conjugating Cyanine5.5 (for optical imaging) and a chelator for a radionuclide (for PET or SPECT imaging) to the same targeting molecule. This allows for complementary imaging that combines the high sensitivity of nuclear imaging with the high resolution of optical methods. nih.gov

Q & A

Basic Research Questions

Q. How do I optimize conjugation efficiency of Cyanine5.5 NHS ester with amine-containing biomolecules?

- Methodology :

- Target Preparation : Ensure biomolecules (e.g., antibodies, peptides) are in a buffer with pH 8.0–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize amine reactivity . Avoid amine-containing buffers (e.g., Tris, glycine).

- Reaction Conditions : Use a 5–10 molar excess of Cyanine5.5 NHS ester to target biomolecule. React in the dark at 4°C for 4–6 hours or room temperature for 1–2 hours with gentle agitation .

- Purification : Remove unreacted dye via size-exclusion chromatography (e.g., PD-10 columns) or dialysis against PBS (pH 7.4). Confirm purity using UV-Vis spectroscopy (ε = 209,000 L·mol⁻¹·cm⁻¹ at 673 nm) .

Q. What are the critical parameters for ensuring photostability in Cyanine5.5-labeled probes for long-term imaging?

- Methodology :

- Storage : Store lyophilized dye at -20°C in anhydrous DMSO. Protect labeled conjugates from light and freeze at -80°C in aliquots to avoid freeze-thaw cycles .

- Imaging Setup : Use near-infrared (NIR) filters to minimize background fluorescence. Limit laser exposure time and intensity to reduce photobleaching .

Q. How do I validate successful labeling of Cyanine5.5 NHS ester to a protein?

- Methodology :

- Spectrophotometry : Measure absorbance at 673 nm (dye) and 280 nm (protein). Correct for dye contribution at 280 nm using CF280 = 0.08 .

- SDS-PAGE : Run labeled protein on a gel under non-reducing conditions. Visualize fluorescence using an NIR imager and compare to Coomassie-stained bands .

Advanced Research Questions

Q. How can I resolve discrepancies in Cyanine5.5 emission signals between in vitro and in vivo imaging studies?

- Methodology :

- Background Correction : In vivo, account for tissue autofluorescence by acquiring baseline signals from unlabeled controls. Use spectral unmixing tools to isolate Cyanine5.5 emission (707 nm) .

- Quenching Analysis : Test for dye aggregation or interactions with serum proteins by comparing fluorescence in PBS vs. serum-containing buffers. Add surfactants (e.g., 0.1% Tween-20) to mitigate aggregation .

Q. What strategies improve Cyanine5.5-based probe specificity in complex biological environments (e.g., blood serum)?

- Methodology :

- PEGylation : Introduce PEG spacers between the dye and biomolecule to reduce non-specific binding .

- Blocking Agents : Pre-treat samples with 1–5% BSA or casein to block hydrophobic interactions .

- Dual-Labeling Controls : Co-label with a fluorophore emitting in a different channel (e.g., FITC) to distinguish specific vs. non-specific signals .

Q. How do I address batch-to-batch variability in Cyanine5.5 NHS ester purity for quantitative studies?

- Methodology :

- Quality Control : Request HPLC-MS certificates from suppliers (≥95% purity). Verify dye integrity via NMR (e.g., absence of succinimide hydrolysis peaks) .

- In-Lab Calibration : Prepare a standard curve using a reference batch to normalize fluorescence intensity across experiments .

Q. What experimental design considerations are critical for multiplexed imaging using Cyanine5.5 with other NIR dyes?

- Methodology :

- Spectral Separation : Choose dyes with non-overlapping emission spectra (e.g., Cyanine7.5 at 790 nm). Validate using single-dye controls to measure crosstalk .

- Excitation Optimization : Use a single laser line (e.g., 670 nm) if dyes share excitation maxima, or sequential excitation to avoid simultaneous activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.